1,3,4- vs. 1,2,4-Oxadiazole Regioisomer: Median Log D Reduction of 1.2 Units and Superior Metabolic Stability in the Majority of Matched Pairs
In a landmark systematic matched-pair study comparing 148 1,2,4- and 1,3,4-oxadiazole regioisomeric pairs drawn from the AstraZeneca corporate compound collection, the 1,3,4-oxadiazole isomer consistently exhibited lower lipophilicity than its 1,2,4 counterpart. The median log D difference between regioisomers was 1.2 log D units, with median log D values of 4.4 for 1,2,4-isomers versus 3.2 for 1,3,4-isomers [1]. Furthermore, in human liver microsome (HLM) intrinsic clearance assays covering 34 matched pairs, the 1,3,4-oxadiazole regioisomer displayed better metabolic stability (lower CLint) in 19 out of 34 pairs (56%), with many pairs showing substantially lower clearance values for the 1,3,4-isomer [1]. A specific illustrative matched pair showed the 1,3,4-oxadiazole-containing compound to be sixteen times more soluble than its 1,2,4 counterpart [1]. While these data represent class-level effects rather than measurements on the target compound itself, the 5-methyl-1,3,4-oxadiazole core of methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine HCl directly inherits these regioisomeric advantages relative to the corresponding 1,2,4-oxadiazole isomer, (5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (CAS 1184986-84-2), which shares identical molecular formula (C4H8ClN3O, MW 149.58) but differs in oxadiazole ring atom connectivity [2].
| Evidence Dimension | Lipophilicity (log D, measured) – 1,3,4- vs. 1,2,4-oxadiazole regioisomers |
|---|---|
| Target Compound Data | Median log D = 3.2 (1,3,4-oxadiazole isomer class); Target compound inherits 1,3,4-oxadiazole core |
| Comparator Or Baseline | Median log D = 4.4 (1,2,4-oxadiazole isomer class); Comparator: (5-methyl-1,2,4-oxadiazol-3-yl)methanamine HCl (CAS 1184986-84-2) bears 1,2,4-oxadiazole core |
| Quantified Difference | Median Δlog D = 1.2 units lower for 1,3,4-isomer class (approaching one order of magnitude lower lipophilicity) |
| Conditions | 148 matched pairs from AstraZeneca corporate collection; log D determined by HPLC LC/MS method at pH 7.4 |
Why This Matters
For procurement decisions in drug discovery programs targeting CNS or other lipophilicity-sensitive indications, selection of the 1,3,4-oxadiazole regioisomer building block provides a data-backed, systematic ~1.2 log D unit lipophilicity advantage over 1,2,4-oxadiazole alternatives, directly impacting lead optimization outcomes for oral bioavailability, promiscuity, and toxicity risk.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A.T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 1817–1830. DOI: 10.1021/jm2013248 View Source
- [2] Angene Chemical. (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride, CAS 1184986-84-2, MW 149.578 g/mol. https://www.angenechemical.com View Source
